2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide
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Overview
Description
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is a complex organic compound known for its unique structure and diverse applications. This compound features a cyano group, a cyclopropyl group, and a hydroxyprop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. The most common method includes the treatment of these amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its cyclopropyl group adds strain and reactivity, while the hydroxyprop-2-enamide moiety offers additional sites for chemical modification .
Properties
CAS No. |
183945-69-9 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H11N3O2/c15-7-9-1-5-11(6-2-9)17-14(19)12(8-16)13(18)10-3-4-10/h1-2,5-6,10,18H,3-4H2,(H,17,19) |
InChI Key |
MVCKCEDAMDIWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C#N)O |
Origin of Product |
United States |
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